molecular formula C8H16NO5P B1668505 Cgp 43487 CAS No. 146388-56-9

Cgp 43487

Cat. No.: B1668505
CAS No.: 146388-56-9
M. Wt: 237.19 g/mol
InChI Key: OKDOWCKDTWNRCB-PTYLAXBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 43487 involves the preparation of its enantiomers, which have been shown to induce anticonvulsant effects

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a research compound. the synthesis would typically involve large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Cgp 43487 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can alter the compound’s activity.

    Reduction: This reaction involves the gain of electrons and can also modify the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.

Properties

CAS No.

146388-56-9

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1

InChI Key

OKDOWCKDTWNRCB-PTYLAXBQSA-N

SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Isomeric SMILES

CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 43487;  Cgp43487;  Cgp-43487.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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